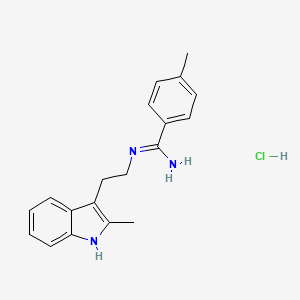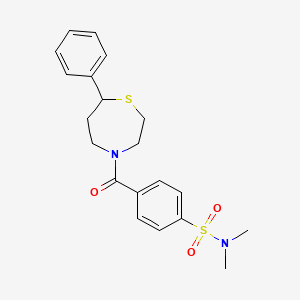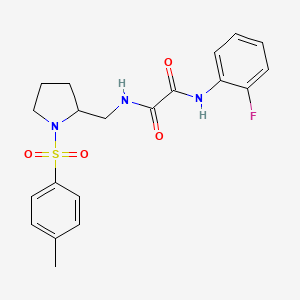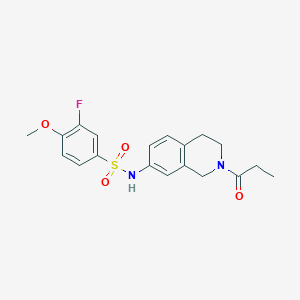![molecular formula C14H28N2NiS4 B2465104 Bis[(hexylcarbamothioyl)sulfanyl]nickel CAS No. 23409-09-8](/img/structure/B2465104.png)
Bis[(hexylcarbamothioyl)sulfanyl]nickel
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis[(hexylcarbamothioyl)sulfanyl]nickel is a coordination compound with the molecular formula C14H28N2NiS4 This compound is known for its unique structure, where nickel is coordinated with two hexylcarbamothioyl groups through sulfur atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis[(hexylcarbamothioyl)sulfanyl]nickel typically involves the reaction of nickel salts with hexylcarbamothioyl sulfide ligands. One common method is to react nickel(II) chloride with hexylcarbamothioyl sulfide in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure consistency and safety.
化学反応の分析
Types of Reactions
Bis[(hexylcarbamothioyl)sulfanyl]nickel can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form nickel sulfide and other oxidation products.
Reduction: It can be reduced to form nickel metal and thiol derivatives.
Substitution: The hexylcarbamothioyl groups can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Ligand exchange reactions can be carried out using various nucleophiles or electrophiles, depending on the desired substitution.
Major Products
The major products formed from these reactions include nickel sulfide, nickel metal, and various substituted nickel complexes, depending on the specific reaction conditions and reagents used.
科学的研究の応用
Bis[(hexylcarbamothioyl)sulfanyl]nickel has several scientific research applications:
Catalysis: It is used as a catalyst in various organic reactions, including hydrogenation and cross-coupling reactions.
Materials Science: The compound is studied for its potential use in the development of advanced materials, such as conductive polymers and nanocomposites.
Electrochemistry: It is investigated for its electrochemical properties, particularly in the context of energy storage and conversion devices.
Biological Studies:
作用機序
The mechanism of action of Bis[(hexylcarbamothioyl)sulfanyl]nickel involves its ability to coordinate with various substrates through its sulfur atoms. This coordination can facilitate various chemical transformations, such as electron transfer and bond formation. The molecular targets and pathways involved depend on the specific application, but generally, the compound acts as a catalyst or mediator in chemical reactions.
類似化合物との比較
Similar Compounds
Bis(aminothiolato)nickel: Similar in structure but with amino groups instead of hexylcarbamothioyl groups.
Nickel(II) dithiocarbamate complexes: These compounds also feature nickel coordinated with sulfur-containing ligands.
Uniqueness
Bis[(hexylcarbamothioyl)sulfanyl]nickel is unique due to its specific ligand structure, which imparts distinct chemical and physical properties. Its hexylcarbamothioyl groups provide a balance of hydrophobicity and flexibility, making it suitable for various applications that require specific solubility and reactivity characteristics.
特性
IUPAC Name |
N-hexylcarbamodithioate;nickel(2+) |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C7H15NS2.Ni/c2*1-2-3-4-5-6-8-7(9)10;/h2*2-6H2,1H3,(H2,8,9,10);/q;;+2/p-2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRHSOBUMITUAIY-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCNC(=S)[S-].CCCCCCNC(=S)[S-].[Ni+2] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28N2NiS4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![methyl 1-[2-(1H-indol-3-yl)ethyl]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B2465021.png)
![6-benzyl-2-(4-(N-butyl-N-ethylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2465022.png)

![6'-bromo-6-chloro-N-(4-methoxyphenyl)-4,4'-diphenyl-[2,3'-biquinoline]-2'-amine](/img/structure/B2465027.png)

![Methyl 3-[5-(3-chlorophenyl)-1H-imidazol-2-yl]propanoate](/img/structure/B2465029.png)
![2-(13-azapentacyclo[13.8.0.02,11.03,8.017,22]tricosa-1(23),2(11),3,5,7,9,15,17,19,21-decaen-13-yl)-N-(2-benzoyl-4-chlorophenyl)acetamide](/img/structure/B2465031.png)
![N-(pyrazolo[1,5-a]pyridin-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2465033.png)




![N-[3-(2H-1,3-benzodioxol-5-yl)-4-oxo-4H-chromen-2-yl]-4-methoxybenzamide](/img/structure/B2465043.png)
![1-(3-chlorophenyl)-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)methanesulfonamide](/img/structure/B2465044.png)
